4-Benzyl-1,4-diazabicyclo[3.2.1]octane

Catalog No.
S6609981
CAS No.
675589-81-8
M.F
C13H18N2
M. Wt
202.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-1,4-diazabicyclo[3.2.1]octane

CAS Number

675589-81-8

Product Name

4-Benzyl-1,4-diazabicyclo[3.2.1]octane

IUPAC Name

4-benzyl-1,4-diazabicyclo[3.2.1]octane

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-7-6-13(15)11-14/h1-5,13H,6-11H2

InChI Key

DWUSMWCBAIXPQP-UHFFFAOYSA-N

SMILES

C1CN2CCN(C1C2)CC3=CC=CC=C3

Canonical SMILES

C1CN2CCN(C1C2)CC3=CC=CC=C3

4-Benzyl-1,4-diazabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework. This compound belongs to the class of diazabicyclo compounds, notable for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

There is no current research available describing a specific mechanism of action for BDABO.

  • Toxicity, flammability, reactivity: No safety information is available for BDABO. However, similar diazabicyclo compounds can exhibit moderate to high toxicity []. As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols.

The chemical reactivity of 4-benzyl-1,4-diazabicyclo[3.2.1]octane is primarily governed by the functional groups present in its structure. It can undergo various reactions, including:

  • Alkylation: The nitrogen atoms can act as nucleophiles, allowing for alkylation reactions with electrophiles.
  • Ring-opening reactions: Similar to other diazabicyclo compounds, it can participate in ring-opening reactions when treated with suitable nucleophiles, leading to the formation of piperazine derivatives .
  • Michael addition: This reaction is significant for forming carbon-carbon bonds and is often utilized in synthetic pathways involving this compound.

4-Benzyl-1,4-diazabicyclo[3.2.1]octane exhibits various biological activities that make it a subject of interest in pharmacology:

  • Antiproliferative properties: Analogues of this compound have shown potential in inhibiting cancer cell proliferation, indicating its utility in anticancer drug development .
  • Janus Kinase inhibition: Some derivatives have been explored for their ability to inhibit Janus Kinase enzymes, which are critical in various signaling pathways related to inflammation and immune responses .

The synthesis of 4-benzyl-1,4-diazabicyclo[3.2.1]octane can be achieved through several methods:

  • Alkylation of Diazabicyclo Compounds: Starting from 1,4-diazabicyclo[3.2.1]octane, benzyl halides can be used to introduce the benzyl group via nucleophilic substitution.
  • One-pot synthesis: This method involves reacting primary alcohols or alkyl halides with 1,4-diazabicyclo[3.2.1]octane in the presence of suitable catalysts or solvents to yield the desired product efficiently .

The applications of 4-benzyl-1,4-diazabicyclo[3.2.1]octane are diverse:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their biological activities.
  • Chemical intermediates: It serves as an important intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.

Studies have indicated that 4-benzyl-1,4-diazabicyclo[3.2.1]octane interacts with various biological targets:

  • Enzyme inhibition: Research has shown that certain derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor binding: Some analogues demonstrate affinity for neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Several compounds share structural similarities with 4-benzyl-1,4-diazabicyclo[3.2.1]octane, each offering unique properties and applications:

Compound NameStructure TypeNotable Activity
1,4-Diazabicyclo[2.2.2]octaneBicyclic diazineCatalyst in organic synthesis
3,8-Diazabicyclo[3.2.1]octaneBicyclic diazineAntiproliferative properties
1-BenzylpiperazinePiperazine derivativeNeuroactive properties
8-Benzyl-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octaneFunctionalized diazabicyclePotential Janus Kinase inhibitor

Uniqueness

What sets 4-benzyl-1,4-diazabicyclo[3.2.1]octane apart is its specific structural arrangement and the presence of the benzyl group which enhances its lipophilicity and biological activity compared to other related compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

202.146998583 g/mol

Monoisotopic Mass

202.146998583 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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